9-(4-chlorophenyl)-N-(4-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide
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Overview
Description
9-(4-CHLOROPHENYL)-N-(4-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE is a complex organic compound belonging to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a pyrazoloquinazoline core, which is a fused heterocyclic system, and is substituted with chlorophenyl and methylphenyl groups.
Preparation Methods
The synthesis of 9-(4-CHLOROPHENYL)-N-(4-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinazoline core, followed by the introduction of the pyrazole ring and subsequent functionalization with chlorophenyl and methylphenyl groups. Common reagents used in these reactions include various chlorinating agents, methylating agents, and oxidizing agents. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and reaction time .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to a hydroxyl group.
Substitution: The chlorophenyl and methylphenyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Scientific Research Applications
9-(4-CHLOROPHENYL)-N-(4-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.
Medicine: Research has explored its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Industry: It is used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a kinase inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent phosphorylation events. This inhibition disrupts key signaling pathways involved in cell growth and survival, leading to reduced cell proliferation and increased apoptosis .
Comparison with Similar Compounds
Similar compounds include other quinazoline derivatives, such as:
4-ALKYLOXYQUINAZOLINE DERIVATIVES: Known for their kinase inhibitory activity and potential anticancer properties.
2-(2′-HYDROXYPHENYL)-4(3H)-QUINAZOLINONE: Used as fluorescent probes and in biological imaging due to their luminescent properties.
1,3,4-OXADIAZOLE-CONTAINING QUINAZOLINE DERIVATIVES: Studied for their antimicrobial and anticancer activities
The uniqueness of 9-(4-CHLOROPHENYL)-N-(4-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE lies in its specific substitution pattern and the presence of the pyrazoloquinazoline core, which imparts distinct biological and chemical properties.
Properties
Molecular Formula |
C24H21ClN4O2 |
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Molecular Weight |
432.9 g/mol |
IUPAC Name |
9-(4-chlorophenyl)-N-(4-methylphenyl)-8-oxo-5,6,7,9-tetrahydro-4H-pyrazolo[5,1-b]quinazoline-3-carboxamide |
InChI |
InChI=1S/C24H21ClN4O2/c1-14-5-11-17(12-6-14)27-24(31)18-13-26-29-22(15-7-9-16(25)10-8-15)21-19(28-23(18)29)3-2-4-20(21)30/h5-13,22,28H,2-4H2,1H3,(H,27,31) |
InChI Key |
NOCIDEHBIOFWPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C3NC4=C(C(N3N=C2)C5=CC=C(C=C5)Cl)C(=O)CCC4 |
Origin of Product |
United States |
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